molecular formula C6H4BrN3 B8053090 2-(Bromomethyl)pyrimidine-5-carbonitrile

2-(Bromomethyl)pyrimidine-5-carbonitrile

Cat. No. B8053090
M. Wt: 198.02 g/mol
InChI Key: UMJNIVUGUARRMJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrimidine-5-carbonitrile is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of pyrimidine-5-carbonitrile derivatives involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .


Molecular Structure Analysis

The empirical formula of 2-(Bromomethyl)pyrimidine-5-carbonitrile is C5H2BrN3 and its molecular weight is 183.99 . The SMILES string representation is Brc1cnc(nc1)C#N .


Chemical Reactions Analysis

The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .


Physical And Chemical Properties Analysis

2-(Bromomethyl)pyrimidine-5-carbonitrile is a solid compound . Its empirical formula is C5H2BrN3 and its molecular weight is 183.99 .

Safety And Hazards

The safety information for 2-(Bromomethyl)pyrimidine-5-carbonitrile includes hazard statements such as H302 + H312 + H332 - H315 - H318 - H335 - H410. Precautionary statements include P273 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

2-(bromomethyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJNIVUGUARRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)pyrimidine-5-carbonitrile

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